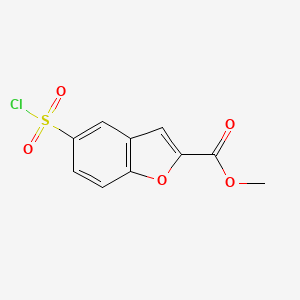

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

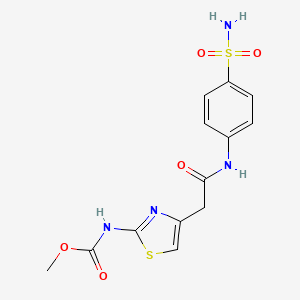

“Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate” is a chemical compound with the CAS Number: 872285-15-9 . It has a molecular weight of 274.68 . The IUPAC name for this compound is methyl 5- (chlorosulfonyl)benzofuran-2-carboxylate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7ClO5S/c1-15-10(12)9-5-6-4-7(17(11,13)14)2-3-8(6)16-9/h2-5H,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” has a melting point of 104-105 degrees .Wissenschaftliche Forschungsanwendungen

Synthesis of β-amyloid Aggregation Inhibitors

One application involves the synthesis of compounds with potential as β-amyloid aggregation inhibitors, which are of interest in Alzheimer's disease research. For instance, a study described the efficient synthesis of a compound that showed potent β-amyloid aggregation inhibitory activity. This process involved multiple steps, including the acylation of benzofuran derivatives to achieve the desired pharmacologically active molecule (Choi et al., 2003).

One-pot Synthesis Methods

Another research application includes the development of one-pot synthesis methods for creating derivatives of benzofuran, demonstrating the chemical's utility in facilitating complex chemical reactions. Such methodologies are crucial for streamlining the production of chemical compounds for various uses, including medicinal chemistry and material science (Qaisi et al., 2004).

Enantioselective Synthesis

Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate is also involved in enantioselective synthesis processes, which are vital for creating compounds with specific chirality. This aspect is particularly important in the pharmaceutical industry, where the activity of a drug can significantly depend on its chirality (Ferorelli et al., 2001).

Antimicrobial Activity Studies

Furthermore, derivatives of this compound have been synthesized and tested for antimicrobial activity. These studies contribute to the search for new antibiotics and antimicrobial agents, which is a critical area of research given the rising issue of antibiotic resistance (Krawiecka et al., 2012).

Antituberculosis and Molecular Docking Studies

Additionally, research into the synthesis and characterization of benzofuran derivatives for antituberculosis studies, including molecular docking, highlights the compound's relevance in developing treatments for infectious diseases. These studies are crucial for understanding how molecules interact with biological targets and for designing more effective drugs (Thorat et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO5S/c1-15-10(12)9-5-6-4-7(17(11,13)14)2-3-8(6)16-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFHZTUGXBKQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dichloropyrazolo[1,5-a]pyrazine](/img/structure/B2795393.png)

![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde](/img/structure/B2795395.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2795407.png)

![2-[[[5-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B2795410.png)

![1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2795414.png)